Cscma

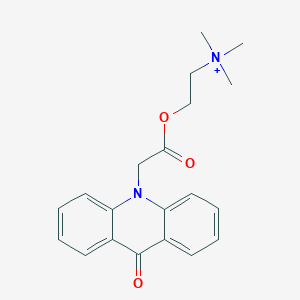

Description

Structure

3D Structure

Properties

CAS No. |

108119-59-1 |

|---|---|

Molecular Formula |

C20H23N2O3+ |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

trimethyl-[2-[2-(9-oxoacridin-10-yl)acetyl]oxyethyl]azanium |

InChI |

InChI=1S/C20H23N2O3/c1-22(2,3)12-13-25-19(23)14-21-17-10-6-4-8-15(17)20(24)16-9-5-7-11-18(16)21/h4-11H,12-14H2,1-3H3/q+1 |

InChI Key |

GKHHMYOLLHIVML-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |

Synonyms |

cholinium 9-oxo-10-acridineacetate cholinium 9-oxo-10-acridineacetate chloride CSCMA |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chitosan Methacrylate for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan, a natural polysaccharide derived from the deacetylation of chitin, has garnered significant attention in the biomedical field due to its biocompatibility, biodegradability, and mucoadhesive properties.[1][2][3] However, its application is often limited by its poor solubility in neutral or alkaline solutions. To overcome this, chitosan is frequently modified to enhance its processability and introduce new functionalities. One such modification is methacrylation, which involves the grafting of methacrylate groups onto the chitosan backbone, rendering it photoreactive. This allows for the formation of crosslinked hydrogels under UV irradiation in the presence of a photoinitiator, creating stable scaffolds for tissue engineering and controlled drug delivery systems.[4][5][6] This guide provides a comprehensive overview of the synthesis of chitosan methacrylate (CsMA), detailing the experimental protocol, characterization techniques, and key quantitative parameters for researchers and professionals in drug development.

Synthesis of Chitosan Methacrylate: A Step-by-Step Protocol

The synthesis of chitosan methacrylate typically involves the reaction of chitosan with methacrylic anhydride in an acidic solution. The primary amine and hydroxyl groups of chitosan react with the anhydride to form amide and ester linkages, respectively. The following protocol is a compilation of established methods designed to be accessible for beginners.[4][7][8]

Materials and Reagents

-

Low molecular weight chitosan (50-190 kDa, 75-85% degree of deacetylation)

-

Methacrylic anhydride (MA)

-

Acetic acid (glacial)

-

Deionized water

-

Dialysis tubing (MWCO 12-14 kDa)

-

Lyophilizer (Freeze-dryer)

Experimental Protocol

-

Chitosan Dissolution: Prepare a 1.5% (w/v) chitosan solution by dissolving the required amount of low molecular weight chitosan powder in a 0.5% (v/v) acetic acid solution. Stir the mixture at room temperature overnight to ensure complete dissolution and formation of a homogenous solution.[7][8]

-

Methacrylation Reaction:

-

Gently warm the chitosan solution to 45-60°C while stirring.[4][8]

-

Slowly add methacrylic anhydride dropwise to the chitosan solution. A common molar ratio of the aminoglucose units of chitosan to methacrylic anhydride is between 1:1 and 1:6.[7] For beginners, a 1:3 ratio is a good starting point.

-

Allow the reaction to proceed for 6 to 24 hours at the selected temperature with continuous stirring.[4][8]

-

-

Purification:

-

Lyophilization:

-

Freeze the purified chitosan methacrylate solution at -80°C.

-

Lyophilize the frozen solution for 48-72 hours to obtain a white, porous solid of chitosan methacrylate.[8]

-

-

Storage: Store the lyophilized chitosan methacrylate in a desiccator at room temperature to prevent moisture absorption.

Characterization of Chitosan Methacrylate

The successful synthesis of chitosan methacrylate is confirmed through various analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the modified chitosan. The appearance of new peaks corresponding to the C=O stretching of the amide group (around 1650 cm⁻¹) and the C=C stretching of the methacrylate group (around 1635 cm⁻¹) confirms the successful grafting of methacrylate moieties onto the chitosan backbone.[9]

-

Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is employed to determine the degree of substitution (DS), which is the percentage of chitosan's reactive groups that have been methacrylated. The DS is calculated by comparing the integral of the protons from the methacrylate groups (typically appearing around 5.5-6.2 ppm) with the integral of the protons from the anomeric carbon of the chitosan backbone (around 3.1 ppm).[7][8]

Quantitative Data Summary

The properties of the resulting chitosan methacrylate and the hydrogels formed from it are highly dependent on the synthesis parameters. The table below summarizes key quantitative data from various studies to provide a comparative overview.

| Parameter | Value Range | Outcome | Reference |

| Chitosan Concentration | 1 - 2% (w/v) | Affects solution viscosity and reaction kinetics. | [4][7] |

| Chitosan:MA Molar Ratio | 1:1 - 1:6 | Higher ratios lead to a higher degree of substitution. | [7] |

| Reaction Temperature | 45 - 80°C | Higher temperatures can increase reaction rate but may also lead to chitosan degradation. | [4][7] |

| Reaction Time | 6 - 24 hours | Longer reaction times generally result in a higher degree of substitution. | [4][8] |

| Degree of Substitution (DS) | 10 - 50% | Influences the mechanical properties and degradation rate of the resulting hydrogel. | [7] |

Experimental Workflow and Signaling Pathways

To visualize the synthesis process, a flowchart is provided below. This diagram illustrates the key steps from the initial dissolution of chitosan to the final characterization of the chitosan methacrylate product.

Caption: Workflow for the synthesis of chitosan methacrylate.

Applications in Drug Development

Chitosan methacrylate hydrogels are extensively explored for various drug delivery applications. Their porous structure allows for the encapsulation of therapeutic agents, and the crosslinking density can be tuned to control the release kinetics.[2] The mucoadhesive nature of chitosan promotes prolonged contact with mucosal surfaces, enhancing drug absorption. Furthermore, these hydrogels can be engineered to be responsive to environmental stimuli such as pH, allowing for targeted drug release in specific tissues or organs, such as the acidic tumor microenvironment.[1]

The synthesis of chitosan methacrylate is a versatile and accessible method for modifying chitosan to create photocrosslinkable biomaterials. This guide provides a foundational protocol and the necessary background for researchers and drug development professionals to successfully synthesize and characterize chitosan methacrylate. The ability to tune the properties of the resulting hydrogels by adjusting the synthesis parameters makes chitosan methacrylate a highly promising material for a wide range of applications in regenerative medicine and advanced drug delivery systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Applications of Chitosan Hydrogel in Drug Delivery | springerprofessional.de [springerprofessional.de]

- 3. mdpi.com [mdpi.com]

- 4. Modelling methacrylated chitosan hydrogel properties through an experimental design approach: from composition to material properties - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00670D [pubs.rsc.org]

- 5. Modelling methacrylated chitosan hydrogel properties through an experimental design approach: from composition to material properties [iris.unicampus.it]

- 6. Modelling methacrylated chitosan hydrogel properties through an experimental design approach: from composition to material properties [iris.cnr.it]

- 7. Microwave-assisted methacrylation of chitosan for 3D printable hydrogels in tissue engineering - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00765C [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of methacrylated chitosan biopolymers for use in tissue engineered scaffolds IADR Abstract Archives [iadr.abstractarchives.com]

Core Properties of Chondroitin Sulfate Methacrylate (CSMA) Hydrogels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chondroitin Sulfate Methacrylate (CSMA) hydrogels are attracting significant attention in the biomedical field, particularly in tissue engineering and drug delivery, owing to their biocompatibility, tunable physical properties, and similarity to the native extracellular matrix (ECM). This guide provides an in-depth overview of the fundamental properties of CSMA hydrogels, including their synthesis, mechanical characteristics, swelling behavior, and degradation profile. Detailed experimental protocols and a summary of quantitative data are presented to facilitate research and development in this promising area.

Synthesis of CSMA Hydrogels

Chondroitin sulfate (CS) is a natural glycosaminoglycan (GAG) that can be chemically modified to introduce methacrylate groups, enabling the formation of crosslinked hydrogel networks through polymerization. The most common method for synthesizing CSMA is the reaction of chondroitin sulfate with methacrylic anhydride (MAA).

The degree of methacrylation (DM), which is the number of methacrylate groups per 100 disaccharide units of CS, is a critical parameter that dictates the final properties of the hydrogel. The DM can be controlled by adjusting reaction conditions such as the molar ratio of MAA to CS, reaction time, and temperature.

Physicochemical Properties

Swelling Behavior

CSMA hydrogels are highly hydrophilic and can absorb and retain large amounts of water. The swelling ratio is influenced by several factors, including the degree of methacrylation, the concentration of the polymer, and the properties of the swelling medium (e.g., pH and ionic strength). Generally, a lower degree of methacrylation and lower polymer concentration lead to a higher swelling ratio due to a less dense crosslinked network.

Mechanical Properties

The mechanical properties of CSMA hydrogels, such as compressive modulus and tensile strength, are crucial for their application, especially in load-bearing tissues like cartilage. These properties are highly tunable and are primarily dependent on the degree of methacrylation and the polymer concentration. A higher degree of methacrylation results in a higher crosslinking density, leading to a stiffer hydrogel with a higher compressive modulus.

Biological Properties

Biocompatibility

CSMA hydrogels generally exhibit excellent biocompatibility, supporting cell viability, proliferation, and differentiation. The inherent biological activity of chondroitin sulfate contributes to this favorable cellular response.

Biodegradation

The degradation of CSMA hydrogels can occur through two primary mechanisms: hydrolytic degradation of the ester linkages in the methacrylate groups and enzymatic degradation of the chondroitin sulfate backbone. The rate of degradation is influenced by the degree of methacrylation, with more highly crosslinked hydrogels degrading more slowly. The enzymatic degradation is primarily mediated by enzymes such as chondroitinase and hyaluronidase.

Data Presentation

The following tables summarize the quantitative data on the key properties of CSMA hydrogels.

| Property | CSMA Concentration | Degree of Methacrylation (DM) | Other Components | Value | Reference |

| Compressive Modulus | 10% (w/v) | 0.333 ± 0.015 | GelMA | 6.71 ± 1.86 kPa to 32.94 ± 4.80 kPa (varied with photoinitiator concentration) | [1] |

| 15 wt% | - | Hyaluronic Acid | 0.3 to 0.5 MPa | [2] | |

| Swelling Ratio | 15 wt% | - | Hyaluronic Acid | ~12 | [2] |

| - | Varied | Acrylic Acid | 200% to 390% | [3] | |

| Degradation | - | Varied | - | 2–25 days (hydrolytic) | [4] |

Table 1: Quantitative Properties of CSMA-based Hydrogels

Experimental Protocols

Protocol 1: Synthesis of Chondroitin Sulfate Methacrylate (CSMA)

Materials:

-

Chondroitin sulfate (CS)

-

Methacrylic anhydride (MAA)

-

Sodium hydroxide (NaOH)

-

Dialysis tubing (MWCO 12-14 kDa)

-

Deionized water

-

Lyophilizer

Procedure:

-

Dissolve chondroitin sulfate in deionized water to create a homogeneous solution.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a predetermined amount of methacrylic anhydride to the CS solution while stirring.

-

Maintain the pH of the reaction mixture at 8.0-9.0 by the dropwise addition of 5M NaOH.

-

Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C).

-

Stop the reaction by adjusting the pH to 7.0.

-

Dialyze the resulting solution against deionized water for 3-5 days, changing the water frequently to remove unreacted reagents.

-

Freeze the purified CSMA solution at -80°C and then lyophilize to obtain a white, porous solid.

-

Characterize the degree of methacrylation using ¹H NMR spectroscopy.

Protocol 2: Measurement of Swelling Ratio

Materials:

-

Lyophilized CSMA hydrogel discs of known weight and dimensions

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Incubator at 37°C

-

Analytical balance

-

Kimwipes

Procedure:

-

Record the dry weight (Wd) of the lyophilized CSMA hydrogel disc.

-

Immerse the hydrogel disc in PBS at 37°C.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel from the PBS.

-

Gently blot the surface of the hydrogel with a Kimwipe to remove excess surface water.

-

Record the swollen weight (Ws) of the hydrogel.

-

Calculate the swelling ratio at each time point using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100

-

Continue measurements until the swelling ratio reaches a constant value (equilibrium swelling).

Protocol 3: In Vitro Enzymatic Degradation Assay

Materials:

-

Pre-weighed, swollen CSMA hydrogel discs

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Chondroitinase ABC or Hyaluronidase solution in PBS (at a specific concentration, e.g., 1 U/mL)

-

Incubator at 37°C

-

Analytical balance

Procedure:

-

Record the initial swollen weight (Wi) of the CSMA hydrogel disc.

-

Immerse the hydrogel disc in the enzyme solution at 37°C.

-

As a control, immerse a separate hydrogel disc in PBS without the enzyme.

-

At specific time points (e.g., 1, 3, 7, 14 days), remove the hydrogel from the solution.

-

Gently wash the hydrogel with PBS to remove any residual enzyme.

-

Blot the surface to remove excess water and record the final weight (Wf).

-

Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(Wi - Wf) / Wi] * 100

Protocol 4: Mechanical Testing (Compression)

Materials:

-

Cylindrical CSMA hydrogel samples of uniform dimensions

-

Mechanical testing machine with a compression platen

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Equilibrate the hydrogel samples in PBS at 37°C before testing.

-

Place the hydrogel sample on the lower platen of the mechanical tester.

-

Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

-

Record the resulting stress and strain data until a predefined strain (e.g., 50%) is reached or the sample fractures.

-

Plot the stress-strain curve.

-

Calculate the compressive modulus from the initial linear region (typically 0-10% strain) of the stress-strain curve.

Signaling Pathways and Experimental Workflows

The biological effects of CSMA hydrogels are often mediated through their interaction with cellular signaling pathways. While direct evidence for CSMA is still emerging, the chondroitin sulfate component is known to influence pathways critical for tissue regeneration, particularly in cartilage.

TGF-β/Smad Signaling Pathway in Chondrogenesis

Chondroitin sulfate can potentiate the effects of Transforming Growth Factor-beta (TGF-β), a key growth factor in chondrogenesis. The binding of TGF-β to its receptor initiates a signaling cascade involving the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the expression of chondrogenic genes like SOX9, Aggrecan, and Collagen Type II.

Caption: TGF-β/Smad signaling pathway in chondrogenesis influenced by CSMA hydrogels.

Experimental Workflow for CSMA Hydrogel Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of CSMA hydrogels.

Caption: Experimental workflow for CSMA hydrogel synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Biomimetic double network hydrogels of chondroitin sulfate and synthetic polypeptides for cartilage tissue engineering - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00296F [pubs.rsc.org]

- 3. On the role of hydrogel structure and degradation in controlling the transport of cell-secreted matrix molecules for engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Deep Dive into CSMA in Tissue Engineering: A Technical Guide for Researchers

The term "CSMA" in the field of tissue engineering can be ambiguous, referring to two distinct but equally important biomaterials: Methacrylated Chondroitin Sulfate and Chitosan Methacrylate . Both are chemically modified natural polymers that can be formed into hydrogels, which are water-swollen polymer networks that mimic the native extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration. This technical guide provides an in-depth exploration of both of these "CSMA" biomaterials, detailing their synthesis, properties, experimental protocols, and the cellular signaling pathways they influence.

Part 1: Methacrylated Chondroitin Sulfate (CSMA) in Tissue Engineering

Methacrylated Chondroitin Sulfate (CSMA) is a promising biomaterial for tissue engineering, particularly for cartilage regeneration. Chondroitin sulfate is a major component of the natural cartilage ECM, playing a crucial role in its structure and function. By modifying it with methacrylate groups, it becomes photocrosslinkable, allowing for the formation of hydrogels with tunable properties.

Core Principles of CSMA

Synthesis:

CSMA is synthesized by reacting chondroitin sulfate with a methacrylating agent, such as methacrylic anhydride (MAA), in the presence of a base like sodium hydroxide. The hydroxyl groups on the chondroitin sulfate backbone react with the methacrylic anhydride to form ester linkages, introducing methacrylate groups onto the polymer chain. The degree of methacrylation can be controlled by varying the reaction conditions, such as the concentration of MAA, reaction time, and temperature. This allows for the tuning of the final hydrogel's properties.

Properties:

CSMA hydrogels possess several advantageous properties for tissue engineering applications. They are biocompatible and biodegradable, and their mechanical properties, swelling behavior, and degradation rate can be tailored by adjusting the degree of methacrylation and polymer concentration.[1][2] For instance, a higher degree of methacrylation generally leads to a more densely crosslinked hydrogel with higher mechanical stiffness and a lower swelling ratio.

| Property | Typical Value Range | Key Influencing Factors |

| Young's Modulus | 6.71 - 32.94 kPa | Degree of methacrylation, polymer concentration, photoinitiator concentration[1] |

| Swelling Ratio | 200 - 390% | Degree of methacrylation, crosslinking density[3] |

| Degradation | Days to weeks | Degree of methacrylation, enzymatic activity (e.g., chondroitinase)[3] |

Experimental Protocols

Synthesis of Methacrylated Chondroitin Sulfate (CSMA):

A common method for synthesizing CSMA involves the reaction of chondroitin sulfate with methacrylic anhydride.[4]

-

Materials: Chondroitin sulfate, methacrylic anhydride (MAA), sodium hydroxide (NaOH), deionized water, dialysis tubing.

-

Procedure:

-

Dissolve chondroitin sulfate in deionized water to create a solution.

-

Add NaOH to the solution to act as a base.

-

Slowly add methacrylic anhydride to the solution while stirring.

-

Allow the reaction to proceed for a specific time (e.g., 9, 12, or 48 hours) at a controlled temperature to achieve the desired degree of methacrylation.[1]

-

Stop the reaction by adjusting the pH.

-

Purify the resulting CSMA solution by dialysis against deionized water for several days to remove unreacted reagents.

-

Lyophilize the purified solution to obtain a solid CSMA product.

-

Characterization of CSMA Hydrogels:

-

Swelling Ratio Measurement:

-

Prepare hydrogel discs of known weight.

-

Immerse the discs in a buffer solution (e.g., PBS) at 37°C.

-

At specific time points, remove the hydrogels, blot to remove excess surface water, and weigh.

-

The swelling ratio is calculated as: (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.[5]

-

-

Mechanical Testing (Compression):

-

Prepare cylindrical hydrogel samples.

-

Use a universal testing machine to apply a compressive force at a constant strain rate.

-

The Young's modulus can be calculated from the linear region of the stress-strain curve.[6]

-

-

Enzymatic Degradation Assay:

-

Prepare pre-weighed hydrogel samples.

-

Immerse the samples in a buffer solution containing a specific concentration of a degrading enzyme (e.g., chondroitinase).

-

At various time points, remove the hydrogels, wash, lyophilize, and weigh to determine the mass loss.

-

Signaling Pathways

CSMA hydrogels can influence cellular behavior through various signaling pathways, primarily due to the biochemical cues from chondroitin sulfate and the mechanical properties of the hydrogel.

-

Integrin-Mediated Signaling: Chondroitin sulfate can interact with cell surface receptors, including integrins. This interaction can trigger downstream signaling cascades, such as the FAK/Src pathway, which are crucial for cell adhesion, proliferation, and differentiation. The stiffness of the CSMA hydrogel can also modulate integrin clustering and activation, thereby influencing mechanotransduction pathways.

-

Chondrogenesis Signaling: CSMA hydrogels provide a microenvironment that promotes the chondrogenic differentiation of mesenchymal stem cells (MSCs). This is partly due to the presence of chondroitin sulfate, which can upregulate the expression of key chondrogenic transcription factors like SOX9. The mechanical stiffness of the hydrogel also plays a role, with studies showing that specific stiffness ranges can optimize chondrogenesis.

Part 2: Chitosan Methacrylate (ChiMA) in Tissue Engineering

Chitosan Methacrylate (ChiMA), often referred to as methacrylated chitosan, is another versatile biomaterial that falls under the "CSMA" umbrella in some literature. Chitosan, derived from chitin, is a biocompatible and biodegradable polysaccharide with inherent antimicrobial properties. The methacrylation of chitosan allows for the creation of photocrosslinkable hydrogels suitable for a wide range of tissue engineering applications, including wound healing, bone regeneration, and 3D bioprinting.[7][8]

Core Principles of ChiMA

Synthesis:

ChiMA is typically synthesized by reacting chitosan with methacrylic anhydride in an acidic solution.[8] The primary amine groups on the chitosan backbone react with the anhydride to form amide bonds, incorporating the methacrylate groups. The degree of methacrylation can be controlled by adjusting the reaction parameters, which in turn dictates the properties of the resulting hydrogel.

Properties:

ChiMA hydrogels are known for their biocompatibility, biodegradability, and antimicrobial activity.[8] Their mechanical properties, swelling behavior, and degradation rate are tunable. For example, increasing the degree of methacrylation and polymer concentration leads to hydrogels with higher mechanical stiffness and lower swelling ratios. The degradation of ChiMA hydrogels is often mediated by enzymes like lysozyme.[9]

| Property | Typical Value Range | Key Influencing Factors |

| Young's Modulus | 12 - 64 kPa | Degree of methacrylation, polymer concentration, photoinitiator concentration[10][11] |

| Swelling Ratio | Can exceed 1200% | Degree of methacrylation, crosslinking density, pH[9] |

| Degradation | Days to months | Degree of methacrylation, lysozyme concentration[9] |

Experimental Protocols

Synthesis of Chitosan Methacrylate (ChiMA):

A common protocol for ChiMA synthesis involves the following steps:[8]

-

Materials: Chitosan, acetic acid, deionized water, methacrylic anhydride, dialysis tubing.

-

Procedure:

-

Dissolve chitosan in an aqueous acetic acid solution.

-

Cool the solution in an ice bath.

-

Slowly add methacrylic anhydride to the chitosan solution while stirring.

-

Allow the reaction to proceed for a set time at a low temperature.

-

Purify the resulting ChiMA solution through dialysis against deionized water for several days.

-

Lyophilize the purified solution to obtain a solid ChiMA product.

-

Characterization of ChiMA Hydrogels:

-

Swelling Ratio Measurement: The protocol is similar to that for CSMA hydrogels, involving the immersion of pre-weighed dry hydrogels in a buffer solution and measuring the weight change over time.

-

Mechanical Testing (Rheology): Rheological analysis can be used to determine the storage modulus (G') and loss modulus (G''), which provide information about the viscoelastic properties of the hydrogel.[12]

-

Enzymatic Degradation Assay: Similar to the CSMA protocol, pre-weighed hydrogels are incubated in a solution containing lysozyme, and the mass loss is monitored over time.[9]

Signaling Pathways

ChiMA hydrogels can influence cell behavior through a combination of their chemical and physical properties.

-

Cell Adhesion and Proliferation: While chitosan itself can have limited cell adhesion, ChiMA hydrogels can be functionalized with cell-adhesive peptides like RGD to enhance cell attachment. This interaction with integrin receptors can activate downstream signaling pathways, such as the FAK-ERK pathway, promoting cell spreading and proliferation.

-

Mechanotransduction: The stiffness of ChiMA hydrogels can significantly impact cell behavior through mechanotransduction. For example, stiffer hydrogels can promote the nuclear localization of transcriptional regulators like YAP and TAZ.[13] This activation can lead to changes in gene expression related to cell proliferation, differentiation, and extracellular matrix production.

Conclusion

Both Methacrylated Chondroitin Sulfate and Chitosan Methacrylate, at times both referred to as "CSMA", are powerful tools in the tissue engineer's arsenal. Their tunable properties, biocompatibility, and ability to influence cellular behavior through specific signaling pathways make them highly attractive for a variety of regenerative medicine applications. By understanding the core principles of their synthesis, properties, and biological interactions, researchers can effectively design and utilize these advanced biomaterials to create functional and clinically relevant tissue-engineered constructs.

References

- 1. The effect of chondroitin sulfate concentration and matrix stiffness on chondrogenic differentiation of mesenchymal stem cells - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01980A [pubs.rsc.org]

- 2. Biomimetic double network hydrogels of chondroitin sulfate and synthetic polypeptides for cartilage tissue engineering - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00296F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of methacrylated chitosan biopolymers for use in tissue engineered scaffolds IADR Abstract Archives [iadr.abstractarchives.com]

- 8. Chitosan Poly(vinyl alcohol) Methacrylate Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modelling methacrylated chitosan hydrogel properties through an experimental design approach: from composition to material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. Modelling methacrylated chitosan hydrogel properties through an experimental design approach: from composition to material properties [iris.unicampus.it]

- 12. Synergistic Effect of Thermoresponsive and Photocuring Methacrylated Chitosan-Based Hybrid Hydrogels for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting YAP/TAZ mechanosignaling to ameliorate stiffness-induced Schlemm’s canal cell pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biocompatibility and Cytotoxicity of Cationic Starch-Based Materials (CSMA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cationic starch-based materials (CSMA) are gaining significant traction in the biomedical and pharmaceutical fields due to their inherent biodegradability, biocompatibility, and low cost. As a derivative of starch, a natural and abundant polymer, CSMA offers a versatile platform for a range of applications, including drug delivery, tissue engineering, and as a component of medical devices. This technical guide provides a comprehensive overview of the current understanding of CSMA biocompatibility and cytotoxicity, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The available evidence strongly suggests that CSMA possesses a favorable safety profile, characterized by low cytotoxicity and good hemocompatibility, making it a promising biomaterial for further development.

Biocompatibility Profile of CSMA

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For CSMA, this encompasses its interaction with various biological components, from blood cells to tissues.

Hemocompatibility

The interaction of a biomaterial with blood is a critical aspect of its biocompatibility, especially for applications involving intravenous administration or blood-contacting devices. The primary concern is hemolysis, the rupture of red blood cells. Studies on cationic starch derivatives have demonstrated their excellent hemocompatibility.

Table 1: Hemocompatibility Data for Cationic Starch Derivatives

| Material | Assay | Results | Reference |

|---|

| Cationic starch derivatives | Hemolysis Assay | <2% hemolytic rate |[1] |

A hemolytic rate below 2% is generally considered non-hemolytic and safe for biomedical applications. This low level of red blood cell lysis indicates that CSMA is unlikely to cause significant damage to blood components upon contact.

In Vivo Biocompatibility

Animal studies provide valuable insights into the tissue response to implanted biomaterials. Research on starch-based scaffolds has shown a normal progression of the inflammatory response, suggesting good integration with host tissues. This indicates that CSMA is well-tolerated in a physiological environment without eliciting a chronic or excessive inflammatory reaction.

Cytotoxicity Assessment of CSMA

Cytotoxicity assays are essential for evaluating the potential of a substance to cause cell damage or death. While specific quantitative data for CSMA is still emerging, the broader class of modified starches is generally regarded as non-toxic. The cytotoxicity of cationic polymers can be influenced by factors such as molecular weight and the density of the cationic charge.

Table 2: In Vitro Cytotoxicity Data for Cationic Polymers

| Material | Cell Line | Assay | IC50 (nM) | Reference |

|---|---|---|---|---|

| 22 kDa Linear Polyethylenimine (L-PEI) | U87 (human glioblastoma) | CellTiter-Glo® 3D | 1547 ± 206 | [2] |

| 22 kDa Linear Polyethylenimine (L-PEI) | NCH421K (glioblastoma stem cells) | CellTiter-Glo® 3D | 194 ± 23.5 | [2] |

| 25 kDa Branched Polyethylenimine (B-PEI) | U87 (human glioblastoma) | CellTiter-Glo® 3D | 508.8 ± 12.3 | [2] |

| 25 kDa Branched Polyethylenimine (B-PEI) | NCH421K (glioblastoma stem cells) | CellTiter-Glo® 3D | 146.2 ± 12.9 | [2] |

| Poly-L-Lysine (30 kDa) | U87 (human glioblastoma) | CellTiter-Glo® 3D | 620.1 ± 34.3 | [2] |

| Poly-L-Lysine (30 kDa) | NCH421K (glioblastoma stem cells) | CellTiter-Glo® 3D | 314.7 ± 18.2 |[2] |

Note: The data in Table 2 is for other cationic polymers and serves as a reference for the potential range of cytotoxicity. Specific IC50 values for CSMA on various human cell lines are a key area for future research.

Inflammatory Response to CSMA

The interaction of biomaterials with immune cells can trigger an inflammatory response, characterized by the release of signaling molecules called cytokines. Understanding this response is crucial for predicting the long-term performance of an implant or delivery system. Starch-based hydrogels have been explored for their ability to modulate inflammation.

Table 3: Inflammatory Response Data

| Material | Cell Type | Cytokines Measured | Key Findings | Reference |

|---|---|---|---|---|

| Silk Fibroin-based Hydrogels | RAW 264.7 Macrophages | iNOS, TNF-α, IL-6, IL-1β | Suppression of pro-inflammatory cytokine expression. | [3] |

| Polydopamine Nanoparticles | Microglia | IL-1β, IL-6 | Decreased expression of inflammatory cytokines. |[3] |

Note: The data in Table 3 is for other biomaterials and indicates the potential for hydrogel-based systems to have anti-inflammatory properties. Direct quantitative data on cytokine production in response to CSMA is needed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biocompatibility and cytotoxicity of CSMA.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Expose cells to various concentrations of the CSMA material for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's protocol. This typically includes a catalyst and a dye solution.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of completely lysed cells.

Hemolysis Assay

This assay determines the extent of red blood cell lysis caused by a biomaterial.

-

Blood Collection: Obtain fresh whole blood from a healthy donor and prepare a red blood cell (RBC) suspension.

-

Material Incubation: Incubate the CSMA material with the RBC suspension at 37°C for a defined period (e.g., 2 hours). Use a positive control (e.g., Triton X-100) and a negative control (e.g., saline).

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Treat cells with the CSMA material as described previously.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations: Signaling Pathways and Experimental Workflows

Cellular Uptake and Potential Cytotoxicity Pathway of Cationic Polysaccharide Nanoparticles

References

The Core Mechanism of CSMA Photopolymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic-Radical Thiol-Ene (CSMA) photopolymerization represents a sophisticated class of polymer synthesis that uniquely combines the attributes of three distinct reaction mechanisms: cationic polymerization, radical polymerization, and thiol-ene addition. This hybrid chemistry allows for the rapid, controlled formation of highly uniform and crosslinked polymer networks with tunable properties, making it a compelling technology for applications in drug delivery, tissue engineering, and advanced materials. This guide delves into the core mechanisms of CSMA photopolymerization, providing a detailed overview of the underlying chemical principles, experimental protocols for its characterization, and quantitative data to inform material design.

Core Mechanism of CSMA Photopolymerization

CSMA photopolymerization is a "one-pot" reaction that proceeds through two simultaneous, yet non-interfering, polymerization pathways upon exposure to ultraviolet (UV) or visible light. This is achieved through the careful selection of monomers and a dual-function photoinitiator system that can generate both radical and cationic species.

1. Radical-Mediated Thiol-Ene Step-Growth Polymerization:

This component of the reaction involves the addition of a multifunctional thiol (a compound containing multiple -SH groups) to a multifunctional ene (a compound with multiple carbon-carbon double bonds, such as vinyl ethers or acrylates). The process is initiated by a radical-generating photoinitiator and proceeds via a step-growth mechanism:

-

Initiation: Upon light absorption, the photoinitiator generates free radicals.

-

Chain Transfer: A radical abstracts a hydrogen atom from a thiol group (R-SH), creating a highly reactive thiyl radical (R-S•).

-

Propagation: The thiyl radical adds across an ene double bond, forming a carbon-centered radical.

-

Chain Transfer Regeneration: This carbon-centered radical then readily abstracts a hydrogen from another thiol group, regenerating the thiyl radical and creating a thioether linkage. This cycle repeats, leading to the rapid formation of a crosslinked network.[1]

A key advantage of the thiol-ene reaction is its relative insensitivity to oxygen inhibition, a common issue in radical polymerization.[2]

2. Cationic Ring-Opening Polymerization:

Running concurrently with the thiol-ene reaction is the cationic polymerization of monomers such as epoxides or vinyl ethers. This is initiated by a photoacid generator (a type of cationic photoinitiator) that produces a strong acid upon irradiation.[3]

-

Initiation: The photoinitiator generates a Brønsted or Lewis acid.

-

Propagation: This acid protonates a monomer, creating a reactive cationic species (e.g., an oxonium ion for epoxides) that can then attack and open another monomer ring, propagating the polymer chain.[4][5]

Cationic polymerization is not inhibited by oxygen and can continue even after the light source is removed (dark cure).[6]

Synergy in the Hybrid System:

The combination of these two mechanisms in a CSMA system offers several advantages. The rapid consumption of radicals in the thiol-ene reaction can reduce oxygen inhibition effects that might otherwise hinder the radical polymerization of other components like acrylates.[3] Furthermore, the heat generated from the exothermic acrylate polymerization can accelerate the cationic ring-opening polymerization.[3] This synergistic effect leads to faster cure times and higher conversion rates.[7]

Key Components of a CSMA Formulation

A typical CSMA formulation consists of the following components:

| Component | Function | Examples |

| Thiol Monomer | Hydrogen donor, crosslinker | Trimethylolpropane tris(3-mercaptopropionate) (TMPMP), Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) |

| Ene Monomer (Radical) | Radical acceptor, crosslinker | Triallyl-1,3,5-triazine-2,4,6-trione (TATATO), Diallyl phthalate |

| Ene Monomer (Cationic) | Cationic polymerizable group | Vinyl ethers, Epoxides (e.g., Bisphenol A diglycidyl ether - BADGE) |

| Acrylate Monomer | Radical polymerizable group | Trimethylolpropane triacrylate (TMPTA), Poly(ethylene glycol) diacrylate (PEGDA) |

| Radical Photoinitiator | Generates free radicals upon irradiation | 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |

| Cationic Photoinitiator | Generates an acid upon irradiation | Triarylsulfonium hexafluoroantimonate salts, Diaryliodonium salts |

Quantitative Data on CSMA and Related Systems

The following tables summarize key quantitative data from studies on thiol-ene and hybrid photopolymerization systems.

Table 1: Reaction Kinetics of Thiol-Ene and Hybrid Systems

| System | Monomers | Initiator System | Conversion (%) | Time to 95% Conversion | Reference |

| Thiol-Acrylate | PETMP/TMPTA | ITX/TBD·HBPh4 | >95 (Thiol) | ~10 seconds | [7] |

| Thiol-Epoxy | PETMP/BADGE | ITX/TBD·HBPh4 | >95 (Thiol) | ~5 minutes | [7] |

| Thiol-Vinyl Ether | TriThiol/TriVinyl | Triarylsulfonium salt | >95 (Thiol) | < 20 seconds | [3] |

| Thiol-Ene/Thiol-Epoxy (50/50) | PETMP/TATATO & PETMP/BADGE | DMPA/Amine | ~90 (Allyl), ~80 (Epoxy) | > 80 minutes | [8] |

Table 2: Mechanical Properties of Thiol-Ene and Hybrid Polymers

| System | Monomers | Glass Transition Temp. (Tg, °C) | Flexural Modulus (MPa) | Reference |

| Thiol-Acrylate | PETMP/TMPTA | -12.3 | - | [9] |

| Thiol-Epoxy/Thiol-Acrylate (75/25) | - | 37.6 | - | [9] |

| Thiol-Vinyl Ether (50/50) | TriThiol/TriVinyl | 35 | - | [3] |

| Thiol-Ene (100%) | PETMP/TATATO | 75 | 2500 | [8] |

| Thiol-Epoxy (100%) | PETMP/BADGE | 55 | 2000 | [8] |

| Thiol-Ene/Thiol-Epoxy (50/50) | PETMP/TATATO & PETMP/BADGE | 65 | 2200 | [8] |

Experimental Protocols

1. Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Polymerization Kinetics

This technique is used to monitor the conversion of functional groups in real-time during photopolymerization.

-

Sample Preparation:

-

Prepare the CSMA resin formulation by mixing the monomers and photoinitiators in the desired ratios.

-

Place a small drop of the liquid resin between two transparent salt plates (e.g., KBr or NaCl) or on an attenuated total reflectance (ATR) crystal.[10]

-

If using salt plates, use spacers to ensure a consistent sample thickness.

-

-

Experimental Setup:

-

Place the sample holder in the FTIR spectrometer.

-

Position a UV/Vis light source (e.g., a mercury lamp or LED) to irradiate the sample within the spectrometer.[11]

-

Ensure the light path for both the IR beam and the curing light are unobstructed.

-

-

Data Acquisition:

-

Collect a background spectrum before starting the polymerization.

-

Begin recording FTIR spectra at rapid intervals (e.g., every few seconds).

-

After a short baseline period, turn on the light source to initiate polymerization.

-

Continue collecting spectra until the reaction is complete (i.e., the characteristic peaks no longer change).

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of characteristic peaks corresponding to the reactive functional groups (e.g., thiol at ~2570 cm⁻¹, acrylate C=C at ~1635 cm⁻¹, and epoxy at ~915 cm⁻¹).[8]

-

Calculate the degree of conversion as a function of time using the following equation: Conversion (%) = (1 - (A_t / A_0)) * 100 where A_t is the peak area at time t, and A_0 is the initial peak area.

-

2. Photorheology for Characterizing Viscoelastic Properties

Photorheology measures the change in the viscoelastic properties (storage modulus G' and loss modulus G'') of the material as it cures.

-

Sample Preparation:

-

Prepare the CSMA resin as described above.

-

Place a small amount of the liquid resin onto the lower plate of the rheometer.

-

-

Experimental Setup:

-

Data Acquisition:

-

Begin oscillatory measurements at a constant strain and frequency (e.g., 0.1% strain, 10 Hz).[12]

-

After establishing a baseline for the liquid resin, turn on the UV light to initiate polymerization.

-

Record G' and G'' as a function of time.

-

-

Data Analysis:

-

The gel point, where the material transitions from a liquid to a solid, is identified as the time at which G' crosses over G''.[12]

-

The final G' value indicates the stiffness of the cured polymer network.

-

The rate of increase in G' provides information about the curing speed.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: The dual mechanism of CSMA photopolymerization.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for kinetic and rheological analysis.

References

- 1. measurlabs.com [measurlabs.com]

- 2. scribd.com [scribd.com]

- 3. radtech.org [radtech.org]

- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 5. researchgate.net [researchgate.net]

- 6. rawdatalibrary.net [rawdatalibrary.net]

- 7. Thiol–epoxy/thiol–acrylate hybrid materials synthesized by photopolymerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. Evaluation and Control of Thiol-ene/Thiol-epoxy Hybrid Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. uvebtech.com [uvebtech.com]

An In-depth Technical Guide to Citric Acid-Based Methacrylated Chondroitin Sulfate (CSMA) Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of citric acid-based methacrylated chondroitin sulfate (CSMA) scaffolds, from their synthesis and characterization to their applications in tissue engineering and drug delivery. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes complex biological and experimental processes.

Introduction to CSMA Scaffolds

Citric acid-based biodegradable polymers have emerged as a significant platform in biomaterials science, offering tunable mechanical properties, excellent biocompatibility, and controlled degradation rates.[1] When combined with chondroitin sulfate (CS), a vital component of the extracellular matrix (ECM) in cartilage, and modified with methacrylate groups (CSMA), these scaffolds become photocrosslinkable hydrogels.[2][3] This allows for the in-situ formation of scaffolds with complex shapes, making them highly suitable for a variety of tissue engineering applications, including cartilage and bone regeneration.[4][5][6] Furthermore, the inherent bioactivity of the components can influence cellular behavior, including proliferation, differentiation, and signaling.[1][2]

Quantitative Data on CSMA Scaffold Properties

The physical and biological properties of CSMA scaffolds are critical to their function. The following tables summarize key quantitative data from the literature.

Mechanical Properties

The mechanical properties of CSMA scaffolds can be tailored by altering the polymer concentration, degree of methacrylation, and the inclusion of other polymers or crosslinkers.

| Scaffold Composition | Compressive Modulus (kPa) | Reference |

| 5% w/v DAS, 4% w/v COL (0.25 N NaOH) | ~3 | [5] |

| 5% w/v DAS, 4% w/v COL (0.5 N NaOH) | ~30 | [5] |

| 5% w/v DAS, 4% w/v COL (0.75 N NaOH) | ~125 | [5] |

| Collagen hydrogel with citric acid | 35 ± 6 | [1] |

| Collagen hydrogel (control) | 7 ± 3 | [1] |

DAS: Dialdehyde Starch, COL: Collagen. These values are for analogous hydrogel systems and provide a reference for the range of achievable mechanical properties.

In Vitro Degradation

The degradation of CSMA scaffolds is primarily hydrolytic and can be influenced by the cross-linking density and the pH of the surrounding environment.[1][7]

| Scaffold Composition | Degradation Time (Days) | Conditions | Reference |

| CSGMA/CSMA Hydrogels | 2 - 25 | pH 7.4, 37°C | [1][3][7][8] |

| HAMA Hydrogels | > 50 | pH 7.4, 37°C | [1][3][7] |

| ChMA Hydrogels (desulfated) | < 1 | pH 7.0 - 8.0, 37°C | [1][7] |

| ChMA Hydrogels (desulfated) | > 7 | pH 5.0, 37°C | [1][7] |

CSGMA: Chondroitin Sulfate Glycidyl Methacrylate, HAMA: Hyaluronic Acid Methacrylate, ChMA: Chondroitin Methacrylate. Degradation is dependent on the degree of methacrylation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of CSMA and the fabrication and characterization of CSMA scaffolds.

Synthesis of Methacrylated Chondroitin Sulfate (CSMA)

This protocol is adapted from established methods for the methacrylation of chondroitin sulfate.[2][9]

Materials:

-

Chondroitin sulfate (from bovine trachea)

-

Methacrylic anhydride

-

5 N Sodium Hydroxide (NaOH)

-

Deionized water

-

Dialysis tubing (MWCO 3.5 kDa)

Procedure:

-

Prepare a 2 wt% aqueous solution of chondroitin sulfate in deionized water.

-

While stirring the solution, add methacrylic anhydride dropwise (37 equivalents).

-

Adjust the pH of the reaction mixture to 8.0 using 5 N NaOH and maintain this pH for 24 hours at room temperature.

-

Stop the reaction by dialyzing the solution against deionized water for 3-5 days using dialysis tubing.

-

Freeze-dry the dialyzed solution to obtain the CSMA polymer as a white, fluffy solid.

-

The degree of methacrylation can be determined using ¹H-NMR spectroscopy by comparing the integrals of the methacrylate proton peaks to the chondroitin sulfate backbone peaks.[9]

Fabrication of Photocrosslinkable CSMA Scaffolds

This protocol describes the fabrication of CSMA hydrogel scaffolds using photopolymerization.[4][10]

Materials:

-

Synthesized CSMA polymer

-

Photoinitiator (e.g., LAP, Irgacure 2959)

-

Phosphate-buffered saline (PBS)

-

UV light source (365 nm)

-

Molds for scaffold casting

Procedure:

-

Dissolve the CSMA polymer in PBS to the desired concentration (e.g., 5-10% w/v).

-

Add the photoinitiator to the CSMA solution at a concentration of 0.05-0.1% (w/v) and dissolve completely.

-

Pipette the CSMA precursor solution into the desired molds.

-

Expose the solution to UV light for a specified time (e.g., 5-10 minutes) to induce photocrosslinking. The duration will depend on the intensity of the UV source and the concentration of the photoinitiator.

-

The resulting hydrogel scaffolds can be removed from the molds and are ready for cell culture or further analysis.

In Vitro Biocompatibility Assessment

This assay distinguishes between live and dead cells within the 3D scaffold.[2][9][11][12][13]

Materials:

-

Cell-laden CSMA scaffolds

-

Live/Dead Viability/Cytotoxicity Kit (e.g., from Invitrogen) containing Calcein AM and Ethidium homodimer-1 (EthD-1)

-

Phosphate-buffered saline (PBS)

-

Confocal or fluorescence microscope

Procedure:

-

Rinse the cell-laden scaffolds with PBS.

-

Prepare the staining solution by adding Calcein AM (final concentration ~2 µM) and EthD-1 (final concentration ~4 µM) to PBS.

-

Incubate the scaffolds in the staining solution for 30-45 minutes at 37°C, protected from light.

-

Rinse the scaffolds again with PBS.

-

Image the scaffolds using a confocal or fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (EthD-1).

The MTT assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15][16][17][18]

Materials:

-

Cell-laden CSMA scaffolds in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

-

Microplate reader

Procedure:

-

Culture cells within the CSMA scaffolds for the desired time points.

-

Add 10 µL of MTT solution to each well containing a scaffold and 100 µL of cell culture medium.

-

Incubate for 4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and MTT solution.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15-30 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Gene Expression Analysis

This workflow outlines the steps to analyze the expression of specific genes in cells cultured within CSMA scaffolds.[19][20][21][22][23][24][25][26]

Materials:

-

Cell-laden CSMA scaffolds

-

TRIzol reagent or a similar lysis buffer

-

Chloroform

-

Isopropanol

-

75% Ethanol (RNase-free)

-

RNase-free water

-

RNA extraction kit (e.g., Qiagen RNeasy Kit)

Procedure:

-

Homogenize the cell-laden scaffold in TRIzol reagent.

-

Add chloroform, mix, and centrifuge to separate the phases.

-

Transfer the upper aqueous phase (containing RNA) to a new tube.

-

Precipitate the RNA by adding isopropanol and centrifuging.

-

Wash the RNA pellet with 75% ethanol.

-

Air-dry the pellet and resuspend it in RNase-free water.

-

Further purify the RNA using a column-based kit according to the manufacturer's instructions.[19][21]

Materials:

-

Extracted RNA

-

Reverse transcriptase enzyme and buffers

-

qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green or a fluorescent probe)

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Set up the qPCR reaction by combining the cDNA template, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle, which corresponds to the amount of amplified DNA.

-

Analyze the data to determine the relative expression of the target genes, often normalized to a housekeeping gene.[27]

Signaling Pathways and Experimental Workflows

Signaling Pathways Influenced by Citrate-Based Biomaterials

Citrate, a key component of CSMA scaffolds, is not just a structural element but also a signaling molecule that can influence cellular metabolism and differentiation.[11][20] Citrate-based biomaterials have been shown to activate key signaling pathways involved in osteogenesis and myogenesis.[1][19][21]

Caption: Citrate-mediated signaling pathways in tissue regeneration.

Experimental Workflow for Scaffold Fabrication and Analysis

The following diagram illustrates a typical workflow for the fabrication, cell seeding, and subsequent analysis of CSMA scaffolds.

Caption: Workflow for CSMA scaffold fabrication and analysis.

Conclusion

CSMA scaffolds represent a versatile and promising platform for tissue engineering and drug delivery. Their tunable properties, biocompatibility, and ability to influence cellular signaling pathways make them a valuable tool for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the design and implementation of studies utilizing these advanced biomaterials. Further research will continue to elucidate the complex interactions between CSMA scaffolds and biological systems, paving the way for new therapeutic strategies.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. Confocal imaging protocols for live/dead staining in three-dimensional carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photocrosslinkable polysaccharides based on chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of photocrosslinkable hydrogels based on photolithography 3D bioprinting technology in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chondroitin sulfate cross-linked three-dimensional tailored electrospun scaffolds for cartilage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ilexlife.com [ilexlife.com]

- 10. Fabrication of biphasic cartilage-bone integrated scaffolds based on tissue-specific photo-crosslinkable acellular matrix hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Live/Dead Cell staining [bio-protocol.org]

- 12. youtube.com [youtube.com]

- 13. Method to Analyze Three-Dimensional Cell Distribution and Infiltration in Degradable Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

- 19. advancedbiomatrix.com [advancedbiomatrix.com]

- 20. Advanced BioMatrix - RNA Extraction for Cells in Hydrogel Protocol [advancedbiomatrix.com]

- 21. Techniques for RNA extraction from cells cultured in starPEG–heparin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RNA extraction from self-assembling peptide hydrogels to allow qPCR analysis of encapsulated cells | PLOS One [journals.plos.org]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

- 25. youtube.com [youtube.com]

- 26. m.youtube.com [m.youtube.com]

- 27. youtube.com [youtube.com]

An In-Depth Technical Guide to the Degree of Methacrylation in Chondroitin Sulfate Methacrylate (CSMA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and functional implications of the degree of methacrylation in Chondroitin Sulfate Methacrylate (CSMA), a biomaterial of significant interest in tissue engineering and drug delivery.

Introduction to Chondroitin Sulfate Methacrylate (CSMA) and the Degree of Methacrylation

Chondroitin sulfate (CS) is a naturally occurring glycosaminoglycan (GAG) found in the extracellular matrix of connective tissues, playing a crucial role in providing structural integrity and mediating cell signaling.[1] To harness its therapeutic potential in regenerative medicine, CS is often chemically modified to introduce photocrosslinkable groups, enabling the formation of hydrogels. One of the most common modifications is methacrylation, which involves the covalent attachment of methacrylate groups to the hydroxyl or carboxyl moieties of the CS backbone, resulting in chondroitin sulfate methacrylate (CSMA).[2]

The degree of methacrylation (DM) , also referred to as the degree of substitution (DS) , is a critical parameter that dictates the physicochemical and biological properties of the resulting CSMA hydrogel. It is defined as the number of methacrylate groups per 100 disaccharide units of chondroitin sulfate and is typically expressed as a percentage.[3] By controlling the DM, researchers can tailor the properties of CSMA hydrogels to suit specific applications. A higher degree of methacrylation generally leads to a higher crosslinking density upon photopolymerization, resulting in hydrogels with increased mechanical stiffness and a lower swelling ratio.[1][4] Conversely, a lower DM yields softer hydrogels with higher water content. This tunability is paramount for creating biomimetic scaffolds that can mimic the properties of native tissues and for controlling the release kinetics of encapsulated therapeutics.

Experimental Protocols

This section details the methodologies for the synthesis of CSMA with a tunable degree of methacrylation and its characterization using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Chondroitin Sulfate Methacrylate (CSMA)

This protocol describes the synthesis of CSMA by reacting chondroitin sulfate with methacrylic anhydride. The degree of methacrylation can be controlled by varying the molar ratio of methacrylic anhydride to the chondroitin sulfate disaccharide repeating unit.

Materials:

-

Chondroitin sulfate sodium salt (from bovine trachea or other sources)

-

Methacrylic anhydride (MAA)

-

Sodium hydroxide (NaOH) solution (5 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Dialysis tubing (e.g., 12-14 kDa molecular weight cut-off)

-

Deionized (DI) water

-

Lyophilizer

Procedure:

-

Dissolution of Chondroitin Sulfate: Dissolve chondroitin sulfate in DI water to a final concentration of 2% (w/v) with continuous stirring until fully dissolved.

-

Reaction Initiation: Cool the chondroitin sulfate solution to 4°C in an ice bath.

-

Addition of Methacrylic Anhydride: While vigorously stirring, slowly add a predetermined amount of methacrylic anhydride to the chondroitin sulfate solution. The amount of methacrylic anhydride will determine the final degree of methacrylation.

-

pH Adjustment: Immediately after the addition of methacrylic anhydride, adjust the pH of the reaction mixture to 8.0-9.0 by the dropwise addition of 5 M NaOH. Maintain the pH in this range for the duration of the reaction.

-

Reaction: Allow the reaction to proceed for 4-24 hours at 4°C with continuous stirring. Longer reaction times generally lead to a higher degree of methacrylation.

-

Termination of Reaction: Stop the reaction by adjusting the pH to 7.0 with 1 M HCl.

-

Purification by Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against DI water for 3-5 days, with frequent water changes, to remove unreacted methacrylic anhydride and other small-molecule byproducts.

-

Lyophilization: Freeze the purified CSMA solution at -80°C and then lyophilize for 2-3 days to obtain a white, fluffy solid.

-

Storage: Store the lyophilized CSMA powder at -20°C until further use.

Determination of the Degree of Methacrylation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most widely used and accurate method for determining the degree of methacrylation of CSMA. This technique allows for the quantification of the methacrylate protons relative to the protons of the chondroitin sulfate backbone.

Materials and Equipment:

-

Lyophilized CSMA

-

Deuterium oxide (D₂O)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve 10-20 mg of lyophilized CSMA in 0.5-1.0 mL of D₂O. Ensure complete dissolution by gentle vortexing or agitation.

-

NMR Acquisition: Transfer the CSMA solution to an NMR tube. Acquire the ¹H NMR spectrum at a controlled temperature (e.g., 25°C).

-

Data Processing: Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Peak Integration: Integrate the characteristic peaks of the methacrylate protons and the chondroitin sulfate backbone protons.

-

Methacrylate Protons: The two vinyl protons of the methacrylate group typically appear as distinct peaks at approximately 5.6 ppm and 6.1 ppm.

-

Chondroitin Sulfate Backbone Protons: The anomeric proton of the N-acetylgalactosamine residue in the chondroitin sulfate backbone, which appears around 4.5 ppm, is often used as a reference. Alternatively, the methyl protons of the N-acetyl group at around 2.0 ppm can be used.

-

-

Calculation of the Degree of Methacrylation: The degree of methacrylation (DM) is calculated using the following formula:

DM (%) = [ (Integral of Methacrylate Protons / 2) / (Integral of Anomeric Proton) ] * 100

-

The integral of the methacrylate protons is divided by 2 because there are two vinyl protons per methacrylate group.

-

The integral of the anomeric proton represents one proton per disaccharide repeating unit.

-

Data Presentation: Quantitative Impact of Degree of Methacrylation

The degree of methacrylation has a profound impact on the physical properties of CSMA hydrogels. The following tables summarize the quantitative relationship between the degree of methacrylation and key hydrogel characteristics, compiled from various studies.

| Degree of Methacrylation (%) | Swelling Ratio (q) | Compressive Modulus (kPa) | Reference |

| 20 | 390 | - | [3] |

| 40 | 320 | - | [3] |

| 60 | 250 | - | [3] |

| 75 | 200 | - | [3] |

| Degree of Methacrylation (%) | Polymer Concentration (w/v) | Swelling Ratio (%) | Compressive Modulus (kPa) | Reference |

| Low | 5% | Too weak to handle | Too weak to handle | [1] |

| Medium | 5% | ~1800 | ~2 | [1] |

| High | 5% | ~1500 | ~4 | [1] |

| Low | 10% | ~1600 | ~4 | [1] |

| Medium | 10% | ~1300 | ~10 | [1] |

| High | 10% | ~1100 | ~18 | [1] |

| Low | 15% | ~1300 | ~8 | [1] |

| Medium | 15% | ~1100 | ~20 | [1] |

| High | 15% | ~900 | ~35 | [1] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of CSMA's degree of methacrylation.

Caption: Workflow for the synthesis and purification of chondroitin sulfate methacrylate (CSMA).

Caption: Experimental workflow for determining the degree of methacrylation of CSMA via ¹H NMR.

Caption: Logical relationship between the degree of methacrylation and CSMA hydrogel properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Species-Based Differences in Mechanical Properties, Cytocompatibility, and Printability of Methacrylated Collagen Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of hydrogels prepared from copolymerization of the different degrees of methacrylate-grafted chondroitin sulfate macromers and acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gelatin methacryloyl and its hydrogels with an exceptional degree of controllability and batch-to-batch consistency - PMC [pmc.ncbi.nlm.nih.gov]

Chitosan Methacrylate: A Comprehensive Technical Guide for Regenerative Medicine Applications

For Researchers, Scientists, and Drug Development Professionals

Chitosan methacrylate (CSMA), a photopolymerizable derivative of the natural polysaccharide chitosan, is emerging as a highly versatile biomaterial for a multitude of applications in regenerative medicine. Its inherent biocompatibility, biodegradability, and structural similarity to the native extracellular matrix (ECM) make it an ideal candidate for tissue engineering scaffolds, drug delivery vehicles, and advanced wound dressings. This technical guide provides an in-depth overview of CSMA, focusing on its synthesis, properties, and applications in bone, cartilage, and skin regeneration, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Synthesis and Properties of Chitosan Methacrylate

Chitosan is chemically modified with methacrylate groups to enable photocrosslinking, a process that allows for the rapid formation of hydrogels under mild conditions, even in the presence of cells.[1] The degree of methacrylation is a critical parameter that can be tuned to control the physicochemical and mechanical properties of the resulting hydrogel.[2][3]

Synthesis of Chitosan Methacrylate

A common method for synthesizing CSMA involves the reaction of chitosan with methacrylic anhydride in an acidic solution.[4][5] A microwave-assisted approach has also been developed to expedite the reaction and offer better control over the degree of substitution.[2][3]

Physicochemical and Mechanical Properties

CSMA hydrogels exhibit a range of properties that can be tailored for specific applications. The mechanical stiffness, swelling behavior, and degradation rate are influenced by factors such as the degree of methacrylation, polymer concentration, and the type and concentration of the photoinitiator.[4][6]

Table 1: Physicochemical and Mechanical Properties of Chitosan Methacrylate Hydrogels

| Property | Value Range | Influencing Factors | Reference |

| Young's Modulus | 0.1 - 64 kPa | Degree of methacrylation, polymer concentration, photoinitiator concentration, UV exposure time | [4][5][7] |

| Compressive Modulus | 11 - 17 kPa | Irradiation time, incorporation of other polymers (e.g., hyaluronic acid) | [8] |

| Swelling Ratio | 40 - 400% | Degree of methacrylation, crosslinking density | [9] |

| Pore Size | 100 - 300 µm | Fabrication method | [9] |

| Degradation | Days to >60 days | Degree of methacrylation, enzymatic activity (lysozyme) | [5][10] |

Applications in Regenerative Medicine

The tunable properties of CSMA hydrogels make them suitable for a wide array of regenerative medicine applications, including the engineering of various tissues and the controlled delivery of therapeutics.

Bone Tissue Engineering

CSMA hydrogels have shown significant promise in bone regeneration due to their ability to support the attachment, proliferation, and osteogenic differentiation of mesenchymal stem cells.[11][12][13] They can be formulated as injectable hydrogels that can fill irregular bone defects and promote in situ tissue regeneration.[11][14] The incorporation of osteoinductive factors, such as nanohydroxyapatite or growth factors, can further enhance their regenerative capacity.[11][15]

Cartilage Tissue Engineering

The fabrication of scaffolds that mimic the native cartilaginous ECM is a key challenge in cartilage repair.[16] CSMA hydrogels, often combined with other biomaterials like collagen or hyaluronic acid, can provide a suitable microenvironment for chondrocyte growth and proliferation, leading to the deposition of cartilaginous matrix.[8][17] These hydrogels can be delivered in a minimally invasive manner and photocrosslinked in situ to form stable constructs for cartilage regeneration.[8]

Table 2: Biological Performance of Chitosan Methacrylate Hydrogels in Tissue Engineering

| Application | Cell Type | Key Findings | Reference |

| Bone Regeneration | Mesenchymal Stem Cells | Enhanced cell proliferation and osteogenic differentiation | [12][18] |

| Cartilage Regeneration | Chondrocytes, hBMSCs | Increased proliferation and deposition of cartilaginous ECM; induced chondrogenic differentiation | [8][16] |

| Skin Wound Healing | NIH/3T3 fibroblasts | Faster wound closure compared to control; high cell viability (~92% over 14 days) | [4] |

Skin Regeneration and Wound Healing

CSMA-based hydrogels and films are effective for skin wound healing due to their biocompatibility, antimicrobial properties, and ability to maintain a moist wound environment.[4][19][20] They can accelerate wound closure and promote tissue regeneration.[4][19] The incorporation of therapeutic agents, such as antimicrobial nanoparticles or growth factors, can further enhance their wound healing efficacy.[19][21]

Drug Delivery

The porous, three-dimensional network of CSMA hydrogels makes them excellent vehicles for the controlled and localized delivery of therapeutic agents, including small molecule drugs, proteins, and growth factors.[22][23][24] The release kinetics can be tuned by altering the hydrogel's crosslinking density and degradation rate.[25][26] This capability is particularly advantageous in regenerative medicine, where the sustained release of bioactive molecules can direct cell fate and promote tissue formation.

Experimental Protocols

Synthesis of Chitosan Methacrylate (Conventional Method)

-

Dissolve 1.5 wt% of medium molecular weight chitosan in a 2 wt% acetic acid solution and stir overnight.[2]

-

Add a predetermined amount of methacrylic anhydride dropwise to the chitosan solution.[4][5] The molar ratio of methacrylic anhydride to chitosan can be varied to control the degree of substitution.[2]

-

Allow the reaction to proceed at 40-45°C for 12-24 hours, protected from light.[4][5][27]

-

Purify the resulting solution by dialysis against deionized water for 3-5 days using a dialysis membrane (MWCO 12-14 kDa).[4][5][27]

-

Freeze-dry the purified solution to obtain solid chitosan methacrylate.[4][5]

-

Characterize the degree of methacrylation using ¹H NMR spectroscopy.[5][28]

Fabrication of CSMA Hydrogels via Photocrosslinking

-

Dissolve the lyophilized CSMA in a suitable solvent, such as a 0.5% (v/v) acetic acid solution, to the desired concentration (e.g., 1.5% w/v).[5]

-

Add a photoinitiator, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), at a specific concentration (e.g., 0.1% w/w with respect to CSMA).[5]

-

Ensure the photoinitiator is completely dissolved.

-

To form the hydrogel, expose the CSMA/photoinitiator solution to UV light (e.g., 405 nm) for a defined period (e.g., 30 seconds).[5] The exposure time and light intensity will influence the final properties of the hydrogel.

Visualizing Key Processes and Relationships

The following diagrams, generated using Graphviz, illustrate fundamental concepts related to chitosan methacrylate in regenerative medicine.

References

- 1. Chitosan Poly(vinyl alcohol) Methacrylate Hydrogels for Tissue Engineering Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-assisted methacrylation of chitosan for 3D printable hydrogels in tissue engineering - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00765C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Modelling methacrylated chitosan hydrogel properties through an experimental design approach: from composition to material properties - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00670D [pubs.rsc.org]

- 7. Modelling methacrylated chitosan hydrogel properties through an experimental design approach: from composition to material properties [iris.unicampus.it]

- 8. Injectable chitosan hyaluronic acid hydrogels for cartilage tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]